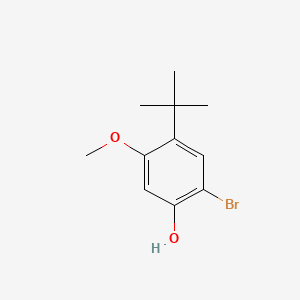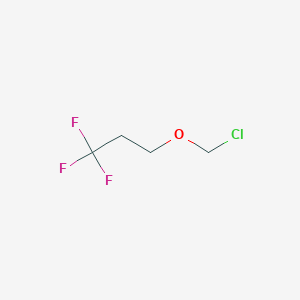![molecular formula C36H44NOPS B13709142 [S(R)]-N-[(1S)-1-(2',6'-Diisopropyl)-(1,1'-biphenyl)-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide](/img/structure/B13709142.png)
[S(R)]-N-[(1S)-1-(2',6'-Diisopropyl)-(1,1'-biphenyl)-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[S®]-N-[(1S)-1-(2’,6’-Diisopropyl)-(1,1’-biphenyl)-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its biphenyl core, substituted with diisopropyl groups, and a phosphinoethyl group attached to a sulfinamide moiety. Its molecular formula is C30H32NOPS, and it has a molecular weight of 485.6 g/mol .
Vorbereitungsmethoden
The synthesis of [S®]-N-[(1S)-1-(2’,6’-Diisopropyl)-(1,1’-biphenyl)-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide involves several steps, typically starting with the preparation of the biphenyl core. The diisopropyl groups are introduced through Friedel-Crafts alkylation, followed by the attachment of the phosphinoethyl group via a palladium-catalyzed coupling reaction. The final step involves the introduction of the sulfinamide group under mild conditions to preserve the stereochemistry of the compound. Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to sulfonamide under strong oxidizing conditions.
Reduction: The biphenyl core can be reduced to a cyclohexyl derivative using hydrogenation.
Substitution: The phosphinoethyl group can participate in nucleophilic substitution reactions, forming new phosphine derivatives.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[S®]-N-[(1S)-1-(2’,6’-Diisopropyl)-(1,1’-biphenyl)-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of [S®]-N-[(1S)-1-(2’,6’-Diisopropyl)-(1,1’-biphenyl)-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide involves its interaction with molecular targets through its phosphino and sulfinamide groups. These interactions can modulate the activity of enzymes or receptors, leading to changes in biochemical pathways. The biphenyl core provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, [S®]-N-[(1S)-1-(2’,6’-Diisopropyl)-(1,1’-biphenyl)-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide stands out due to its unique combination of functional groups and stereochemistry. Similar compounds include:
[S®]-N-[(1S)-1-(2’,6’-Diisopropyl)-(1,1’-biphenyl)-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfonamide: Differing by the oxidation state of the sulfur atom.
[S®]-N-[(1S)-1-(2’,6’-Diisopropyl)-(1,1’-biphenyl)-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinic acid: Differing by the presence of a sulfinic acid group instead of sulfinamide.
Eigenschaften
Molekularformel |
C36H44NOPS |
|---|---|
Molekulargewicht |
569.8 g/mol |
IUPAC-Name |
N-[2-diphenylphosphanyl-1-[2-[2,6-di(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C36H44NOPS/c1-26(2)30-23-16-24-31(27(3)4)35(30)33-22-15-14-21-32(33)34(37-40(38)36(5,6)7)25-39(28-17-10-8-11-18-28)29-19-12-9-13-20-29/h8-24,26-27,34,37H,25H2,1-7H3 |
InChI-Schlüssel |
RUXRACBSTFDZFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)C2=CC=CC=C2C(CP(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[4-(4-Methyl-1-piperazinyl)-1-piperidyl]aniline](/img/structure/B13709119.png)







![3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13709157.png)
